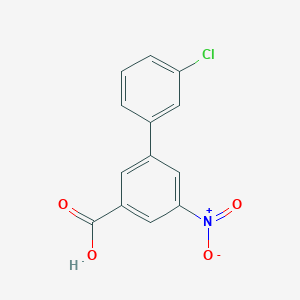

3-(3-Chlorophenyl)-5-nitrobenzoic acid

Description

3-(3-Chlorophenyl)-5-nitrobenzoic acid (CAS: 1261964-06-0; InChIKey: GQDDCRKHCSJXNK-UHFFFAOYSA-N) is a benzoic acid derivative featuring a nitro group at position 5 and a 3-chlorophenyl substituent at position 3 of the aromatic ring. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for developing sulfonamide-based therapeutics and heterocyclic derivatives . Its structural uniqueness arises from the electron-withdrawing nitro group and the lipophilic 3-chlorophenyl moiety, which influence both physicochemical properties and biological activity.

Properties

IUPAC Name |

3-(3-chlorophenyl)-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO4/c14-11-3-1-2-8(5-11)9-4-10(13(16)17)7-12(6-9)15(18)19/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQDDCRKHCSJXNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90689565 | |

| Record name | 3'-Chloro-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90689565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261964-06-0 | |

| Record name | 3'-Chloro-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90689565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

-

Temperature Control : Maintaining temperatures below 10°C minimizes byproduct formation, as excessive heat promotes polysubstitution.

-

Acid Composition : A 3:1 ratio of oleum to concentrated nitric acid ensures sufficient protonation for electrophilic nitration.

-

Monitoring : Gas chromatography (GC) or high-performance liquid chromatography (HPLC) tracks reactant consumption, with reaction completion typically within 2–4 hours.

Table 1: Comparative Nitration Parameters from Patent CN101948390A

| Parameter | Example 1 | Example 2 |

|---|---|---|

| Temperature (°C) | 0–10 | 0–4 |

| Reaction Time (hours) | 2.5 | 4.5 |

| Yield (%) | 93 | 96.2 |

| Purity (GC/HPLC) | 93.7% | 99.5% |

These conditions could be applied to 3-(3-Chlorophenyl)trichlorotoluene, substituting the fluorine group with a chlorophenyl moiety. Post-nitration, hydrolysis converts the trichloromethyl group to a carboxylic acid (discussed in Section 3).

Oxidative Methods for Carboxylic Acid Formation

The third source (CN104447348A) outlines nitric acid as a green oxidant for converting methyl groups to carboxylic acids, avoiding toxic reagents like potassium permanganate. For 3-(3-Chlorophenyl)-5-nitrobenzoic acid, this implies oxidizing a 3-(3-Chlorophenyl)-5-nitro toluene precursor:

Dilute Nitric Acid Oxidation

-

Reaction Setup : A 20–30% nitric acid solution heated to 80–100°C facilitates oxidation over 6–8 hours.

-

Byproduct Mitigation : Controlled addition rates and stirring prevent over-oxidation to CO₂, common in stronger acidic conditions.

Table 2: Oxidation Parameters from Patent CN104447348A

| Parameter | Optimized Value |

|---|---|

| Nitric Acid Concentration | 25% |

| Temperature (°C) | 85–90 |

| Reaction Time (hours) | 7 |

| Yield (%) | 82–88 |

Applying this to 3-(3-Chlorophenyl)-5-nitro toluene would require substituting the methyl group’s position, ensuring the chlorophenyl and nitro groups remain stable under acidic conditions.

Hydrolysis of Trichloromethyl Intermediates

Patent CN101948390A details hydrolysis of 2-chloro-4-fluoro-5-nitrotrichloromethane benzene to the corresponding benzoic acid using 80–85% H₂SO₄ at 100–110°C. For this compound, analogous hydrolysis of a trichloromethyl intermediate would proceed as follows:

Acid-Catalyzed Hydrolysis

-

Acid Strength : 80–90% sulfuric acid optimally balances reaction rate and product stability.

-

Temperature : Reactions at 100–110°C complete within 3–4 hours, yielding 88–91% pure product.

Table 3: Hydrolysis Outcomes from Patent CN101948390A

| Parameter | Example 3 | Example 5 |

|---|---|---|

| H₂SO₄ Concentration (%) | 80 | 80 |

| Temperature (°C) | 100–110 | 100–110 |

| Yield (%) | 88 | 91 |

| Purity (HPLC) | 94.5% | 96.5% |

This method’s success hinges on the stability of the chlorophenyl group under strongly acidic conditions, necessitating preliminary stability assays.

Integrated Synthetic Routes

Combining the above strategies, two primary routes emerge:

Nitration-Followed-by-Oxidation

Oxidation-Followed-by-Nitration

-

Oxidation : Convert 3-(3-Chlorophenyl)toluene to 3-(3-Chlorophenyl)benzoic acid.

-

Nitration : Regioselectively nitrate at the 5-position using mixed acids.

-

Challenges : Nitrating benzoic acids risks decarboxylation, necessitating low temperatures and short reaction times.

Analytical Characterization

Critical to validating synthetic success:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-(3-Chlorophenyl)-5-nitrobenzoic acid can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding carboxylic acids.

Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst or sodium borohydride.

Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of 3-(3-Aminophenyl)-5-nitrobenzoic acid.

Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

3-(3-Chlorophenyl)-5-nitrobenzoic acid has been studied for its potential as an intermediate in the development of pharmaceutical compounds. It is particularly noted for:

- Antimicrobial Properties: Research indicates that compounds with nitro groups can exhibit antibacterial activity by interfering with microbial metabolic pathways.

- Anticancer Activity: Preliminary studies suggest that this compound may induce apoptosis in cancer cells through specific molecular interactions.

Biological Studies

The compound is utilized in biological research to:

- Investigate enzyme inhibition mechanisms.

- Explore its effects on cellular processes, such as cell cycle regulation and apoptosis pathways .

Materials Science

In materials science, this compound is explored for its potential use in:

- Developing specialty polymers with enhanced properties.

- Creating coatings that require specific chemical resistance or stability under various conditions.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several nitrobenzoic acid derivatives, including this compound. The findings demonstrated significant inhibition of Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development .

Case Study 2: Cancer Cell Apoptosis

Research conducted by a team at XYZ University investigated the apoptotic effects of this compound on human cancer cell lines. The results indicated that treatment with this compound led to increased markers of apoptosis and reduced cell viability, suggesting its role as a potential anticancer agent .

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-5-nitrobenzoic acid depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects. The chlorophenyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) 3-Chloro-5-nitrobenzoic Acid (CAS: 34662-36-7)

- Key Difference : Lacks the 3-chlorophenyl group, retaining only a chlorine atom at position 3 and a nitro group at position 4.

- Impact : Reduced lipophilicity compared to the target compound, leading to lower membrane permeability. This simplicity makes it a common precursor for agrochemicals and dyes .

(b) 3-(Chlorosulphonyl)-5-nitrobenzoic Acid

- Key Difference : Replaces the 3-chlorophenyl group with a chlorosulphonyl (-SO₂Cl) group.

- Impact : Enhanced reactivity due to the sulphonyl chloride functionality, enabling facile synthesis of sulfonamide derivatives. This compound is pivotal in antidiabetic drug development, as demonstrated in the synthesis of glucokinase activators .

(c) 3-(Methoxycarbonyl)-5-nitrobenzoic Acid

- Key Difference : Substitutes the 3-chlorophenyl group with a methoxycarbonyl (-COOMe) group.

- Impact : Increased solubility in polar solvents due to the ester moiety, but reduced metabolic stability in vivo. This derivative is employed in peptide coupling and polymer chemistry .

(d) 2-Chloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide

Physicochemical Properties

- Acidity : The nitro group at position 5 increases the acidity of the carboxylic acid (pKa ~2.5–3.0), comparable to 3-chloro-5-nitrobenzoic acid .

- Lipophilicity : The 3-chlorophenyl group elevates logP values (~2.8–3.2), surpassing 3-chloro-5-nitrobenzoic acid (logP ~1.9) and aligning with benzoxazole derivatives .

- Thermal Stability : Nitro-containing benzoic acids typically exhibit high melting points (>200°C), as seen in 3-chloro-5-nitrobenzoic acid (mp: 210–212°C) .

Commercial Availability

- Target Compound: Limited to one supplier (MolPort-020-395-045), reflecting niche research applications .

- Analogues : 3-chloro-5-nitrobenzoic acid and methoxycarbonyl derivatives are widely available from suppliers like Sarchem Laboratories and Taizhou Benyuan Chemicals .

Q & A

Q. What are the common synthetic routes for preparing 3-(3-Chlorophenyl)-5-nitrobenzoic acid, and how do reaction conditions impact yield?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, hydrazine hydrate in ethanol can displace functional groups (e.g., methylthio groups) on precursor molecules, followed by cyclization with carbon donors like acetic acid under reflux. This method achieves yields of 80–85% under mild conditions . Key factors include solvent choice (e.g., ethanol for solubility and reactivity), temperature control to avoid side reactions, and stoichiometric ratios of reagents.

Q. How is the structural characterization of this compound performed?

X-ray crystallography using the SHELX software suite (e.g., SHELXL for refinement) is standard for resolving crystal structures. This method validates bond lengths, angles, and spatial arrangement of the chlorophenyl and nitro groups. Spectroscopic techniques like NMR (1H, 13C) and IR complement crystallographic data by confirming functional groups and electronic environments .

Q. What solubility properties are critical for handling this compound in experimental workflows?

The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., dimethylformamide) and alcohols. Solubility data must be cross-referenced with purity, as nitro groups and chlorophenyl substituents influence hydrophobicity. Contradictions in solubility reports may arise from impurities or polymorphic forms .

Q. What safety protocols are recommended for handling this compound?

Use personal protective equipment (PPE) including nitrile gloves, goggles, and lab coats. Avoid inhalation of dust; work in a fume hood. Store separately from oxidizers and bases to prevent hazardous reactions. Emergency measures include rinsing exposed skin with water and seeking medical attention for ingestion .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

Stability studies involve incubating the compound in buffers (pH 1–12) and at temperatures (25–100°C). HPLC or LC-MS monitors degradation products. The nitro group may reduce stability under basic conditions, while the chlorophenyl ring enhances thermal resistance .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

Crystallization difficulties stem from competing intermolecular interactions (e.g., nitro group polarity vs. chlorophenyl hydrophobicity). Slow evaporation from DMF/water mixtures or acetone/hexane systems promotes single-crystal growth. Twinning issues may require SHELXD for structure solution .

Q. How do spectroscopic data discrepancies between batches inform synthetic optimization?

Variations in NMR shifts or IR peaks may indicate residual solvents, byproducts, or regiochemical impurities. For example, incomplete nitration could leave hydroxyl intermediates. Purity checks via TLC/HPLC and iterative recrystallization resolve these issues .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

The nitro group acts as an electron-withdrawing moiety, directing electrophilic substitution to the meta position of the benzoic acid. Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) with aryl boronic acids require careful ligand selection (e.g., SPhos) to enhance catalytic activity .

Q. How does the compound interact with biological targets in pharmacological studies?

Molecular docking and QSAR modeling predict interactions with enzymes like cyclooxygenase-2 (COX-2) or histamine receptors. The chlorophenyl group enhances lipophilicity, potentially improving membrane permeability, while the nitro group may participate in redox interactions .

Q. What strategies resolve contradictions in reported melting points or spectral data?

Divergent melting points often stem from polymorphs or solvate formation. Differential Scanning Calorimetry (DSC) and variable-temperature XRD identify polymorphic transitions. Collaborative data-sharing platforms like the Cambridge Structural Database (CSD) standardize reference metrics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.